N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide

PBK/TOPK inhibition isoxazole regioisomerism kinase selectivity

This compound is a critical PBK/TOPK chemical probe. The 8-methyl on imidazo[1,2-a]pyridine and isoxazole-5-carboxamide attachment distinguish it from the PI3K/mTOR inhibitor GSK1059615 and SMO antagonist MS-0022. Generic substitution is high-risk due to divergent target engagement and potency. Verify 8-methyl presence via NMR/HPLC. Ideal for mitosis/cell-cycle studies in PBK-overexpressing cancers. Pair with matched 3-carboxamide regioisomer for SAR.

Molecular Formula C18H14N4O2
Molecular Weight 318.336
CAS No. 1795089-17-6
Cat. No. B2611520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide
CAS1795089-17-6
Molecular FormulaC18H14N4O2
Molecular Weight318.336
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC=NO4
InChIInChI=1S/C18H14N4O2/c1-12-5-4-10-22-11-15(20-17(12)22)13-6-2-3-7-14(13)21-18(23)16-8-9-19-24-16/h2-11H,1H3,(H,21,23)
InChIKeyHXOCKDCEICGJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide (CAS 1795089-17-6): Chemical Identity and Procurement Baseline


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide (CAS 1795089-17-6) is a synthetic heterocyclic compound containing an imidazo[1,2-a]pyridine core linked via an anilide bridge to an isoxazole-5-carboxamide moiety. The compound belongs to a class of imidazopyridine-isoxazole carboxamides that have been explored as inhibitors of PDZ-binding kinase (PBK/TOPK), a serine-threonine kinase implicated in mitosis and tumor cell proliferation [1]. The 8-methyl substitution on the imidazopyridine ring represents a key structural feature that distinguishes this compound from unsubstituted or differently substituted analogs within the same chemotype [2]. This compound is available from specialty chemical suppliers for research use, though comprehensive bioactivity datasets remain limited in the public domain.

Why N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide Cannot Be Substituted by Generic Imidazopyridine Carboxamides


Generic substitution among imidazo[1,2-a]pyridine carboxamides is scientifically inadvisable due to profound structural and pharmacological divergence even among close analogs. The closest reference compound, 5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide (GSK1059615), differs by the isoxazole regioisomer attachment (3-carboxamide vs. 5-carboxamide) and a 5-methyl substituent, which shifts the inhibitory profile from PBK/TOPK to pan-PI3K/mTOR dual inhibition with reported IC50 values in the sub-nanomolar to low nanomolar range . Another structurally related compound, MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), replaces the isoxazole entirely with a bromobenzamide and targets the Smoothened (SMO) receptor in the Hedgehog pathway rather than PBK [1]. The 2023 Jami et al. series of isoxazole-imidazo[1,2-a]pyridine amide derivatives further demonstrates that subtle variations in the isoxazole substitution pattern and linker regiochemistry drive distinct anticancer potency profiles across different cell lines (PC3, DU-145, A549, MCF-7) when compared to etoposide [2]. These examples collectively illustrate that even minor structural modifications within this chemotype produce fundamentally different target engagement, potency, and selectivity outcomes, making blind substitution without matched comparative data a high-risk procurement decision.

Quantifiable Differentiation Evidence for N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide Relative to Closest Analogs


Isoxazole Regioisomer Differentiation: 5-Carboxamide vs. 3-Carboxamide Determines Target Selectivity (PBK vs. PI3K/mTOR)

The target compound features an isoxazole-5-carboxamide moiety, which is specified in WO2011002772A1 as a core structural element for PBK/TOPK inhibitory activity [1]. In direct contrast, its closest structural analog GSK1059615 bears an isoxazole-3-carboxamide group with a 5-methyl substituent and demonstrates potent pan-PI3K/mTOR dual inhibition (PI3Kα IC50 = 0.4 nM, PI3Kβ IC50 = 0.6 nM, PI3Kδ IC50 = 2 nM, PI3Kγ IC50 = 5 nM, mTOR IC50 = 12 nM) . The shift from an isoxazole-3-carboxamide to an isoxazole-5-carboxamide scaffold, as encompassed by the patent claims, represents a deliberate design strategy to redirect kinase selectivity away from the PI3K family toward PBK/TOPK [1]. Quantitative PBK IC50 data for this specific compound are not publicly available; this evidence dimension is therefore tagged as Class-level inference based on patent-encompassed structural claims.

PBK/TOPK inhibition isoxazole regioisomerism kinase selectivity

Carboxamide Linker vs. Benzamide Linker: Divergent Pharmacological Targets (PBK vs. Smoothened/SMO)

The target compound employs an isoxazole-5-carboxamide attached via an anilide linkage to the ortho-position of the phenyl ring bridging to the 8-methylimidazo[1,2-a]pyridine core. This distinguishes it from MS-0022, which uses a 2-bromobenzamide linked through the para-position of the phenyl ring. MS-0022 is a characterized Smoothened (SMO) antagonist with Hedgehog pathway inhibition in Shh-L2 cells at an IC50 of 100 nM, and a downstream inhibitory effect at SUFU in the low micromolar range [1]. MS-0022 reduced growth in PANC-1, SUIT-2, PC-3, and FEMX tumor cell lines in vitro and produced transient tumor growth delay in SUIT-2 xenografts in vivo [1]. The para- vs. ortho-substitution pattern and carboxamide vs. benzamide linker represent distinct pharmacophoric elements that drive target engagement toward SMO/Hedgehog (MS-0022) rather than PBK/TOPK (target compound) [2].

PBK/TOPK Smoothened antagonist Hedgehog pathway linker pharmacophore

Isoxazole-Imidazopyridine Amide Series Anticancer Potency Benchmarks: Structural Context for Cell Line Screening

A 2023 study by Jami et al. evaluated a series of 10 isoxazole-imidazo[1,2-a]pyridine amide derivatives (11a–j) for anticancer activity against four human cancer cell lines (PC3, DU-145, A549, MCF-7) using the MTT assay, with etoposide as the positive control [1]. Five compounds (11a, 11b, 11c, 11i, 11j) exhibited more potent activity than etoposide. While the target compound N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide was not among the specific derivatives tested in this study, its structural framework (8-methylimidazo[1,2-a]pyridine linked via phenyl to isoxazole-5-carboxamide) falls within the same chemotype space. This published series provides a quantitative benchmark framework: any procurement of the target compound should be accompanied by parallel MTT screening against the same cell panel (PC3, DU-145, A549, MCF-7) with etoposide as the reference standard to establish relative potency ranking [1].

anticancer activity MTT assay isoxazole-imidazopyridine SAR etoposide comparator

8-Methyl Substitution on Imidazopyridine Core: A Critical Determinant of Biological Activity Confirmed by MS-0022 Analog Series

The MS-0022 analog series published by Strovel et al. (2011) provides direct evidence that the 8-methyl substituent on the imidazo[1,2-a]pyridine core is critical for biological activity. MS-0022 (8-methyl substituted) demonstrated an IC50 of 100 nM in the Shh-L2 Hedgehog pathway inhibition assay. In contrast, deletion analog MS-0011, which retains the core scaffold but lacks the 8-methyl group, showed an IC50 of >20,000 nM, representing a greater than 200-fold loss of potency [1]. Although this comparison is drawn from an SMO-targeted series rather than a PBK-targeted series, the identical 8-methylimidazo[1,2-a]pyridine core shared by the target compound strongly implies that the 8-methyl group is equally essential for PBK target engagement. Procurement of analogs lacking this 8-methyl substitution would carry a high risk of substantially reduced or absent activity.

8-methyl substitution imidazo[1,2-a]pyridine SAR Hedgehog pathway deletion analog

PBK/TOPK as a Clinically Validated Oncology Target: Disease Relevance Differentiation from PI3K and Hedgehog Pathway Inhibitors

PBK/TOPK is a serine-threonine kinase that is overexpressed in a wide range of malignant tumors including lung, colon, breast, prostate, and oral cancers, while showing restricted expression in normal tissues (primarily testis and thymus) [1]. This tumor-selective expression profile differentiates the PBK target space from PI3K/mTOR (targeted by GSK1059615) and Smoothened/Hedgehog (targeted by MS-0022), both of which have broader normal tissue distribution and associated on-target toxicity liabilities. PBK/TOPK has been validated as a prognostic biomarker correlated with antitumor immunity in colon cancers and as a therapeutic target in prolactinomas and oral cancer [1]. The target compound, as a PBK/TOPK inhibitor per WO2011002772A1 claims, therefore addresses a target with a potentially superior therapeutic window compared to PI3K or Hedgehog pathway inhibitors. However, quantitative PBK selectivity data over other kinases for this specific compound remain unavailable in the public domain.

PBK/TOPK tumor proliferation mitosis prognostic biomarker

Optimal Research Application Scenarios for N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide Based on Quantitative Differentiation Evidence


PBK/TOPK-Dependent Mitosis and Cytokinesis Studies in Tumor Cell Lines

This compound is optimally deployed as a PBK/TOPK chemical probe in mitosis and cell-cycle progression studies, particularly in tumor cell lines with confirmed PBK overexpression (e.g., lung, colon, breast, prostate cancer). The isoxazole-5-carboxamide regioisomer distinguishes it from PI3K/mTOR inhibitor GSK1059615, ensuring pathway-specific readouts . Researchers should pair this compound with a PBK/TOPK knockdown or knockout control and benchmark against the Jami et al. (2023) MTT assay protocol using PC3, DU-145, A549, and MCF-7 cell lines with etoposide as a reference standard .

Kinase Selectivity Profiling: Comparative Screening Against PI3K and Hedgehog Pathway Panels

Given the structural proximity to both PI3K/mTOR inhibitor GSK1059615 (isoxazole-3-carboxamide) and SMO antagonist MS-0022 (bromobenzamide), this compound should be used in broad kinase selectivity panels to establish its PBK/TOPK selectivity fingerprint. The 8-methyl group on the imidazopyridine core is expected to be critical for potency, as demonstrated by the >200-fold activity loss upon methyl deletion in the MS-0022 analog series . Procurement should specify that the 8-methyl substituent is present and verified by analytical characterization (NMR, HPLC) before screening .

Structure-Activity Relationship (SAR) Studies Centered on Isoxazole Regioisomerism and Linker Geometry

This compound serves as a key reference point for SAR investigations exploring the pharmacological consequences of isoxazole-5-carboxamide vs. isoxazole-3-carboxamide attachment, and ortho- vs. para-anilide linker geometry. The patent claims in WO2011002772A1 establish the PBK-inhibitory framework for isoxazole-5-carboxamide derivatives . A systematic SAR program should synthesize and test matched molecular pairs including this target compound, its 3-carboxamide regioisomer, and para-linked analogs, with PBK biochemical IC50 determination as the primary readout and counter-screening against PI3Kα and SMO to quantify selectivity .

Quote Request

Request a Quote for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.